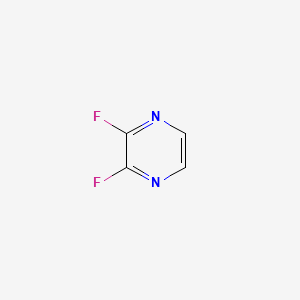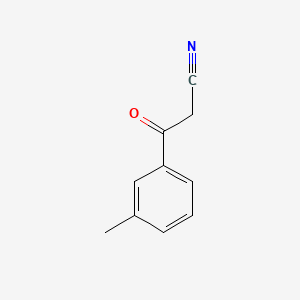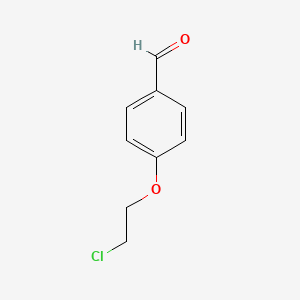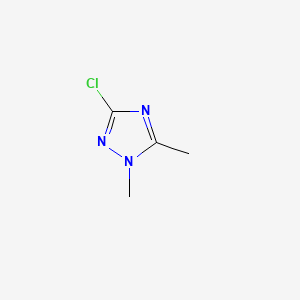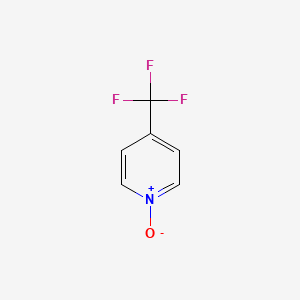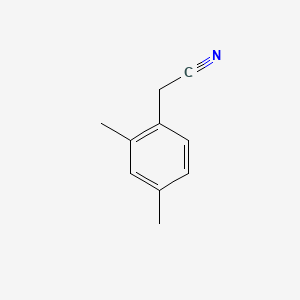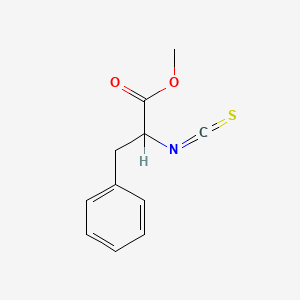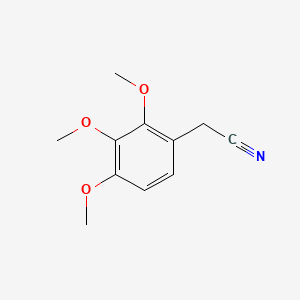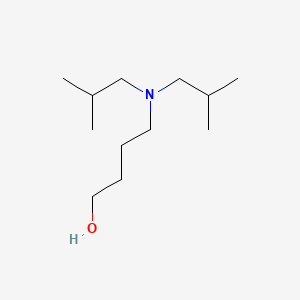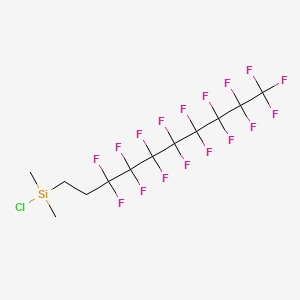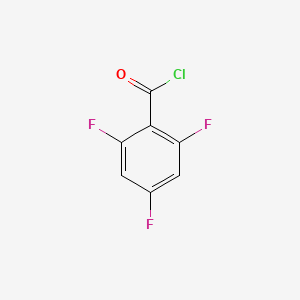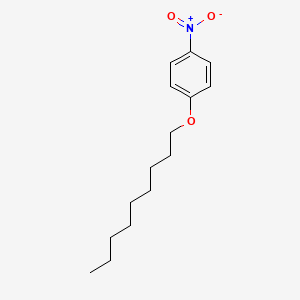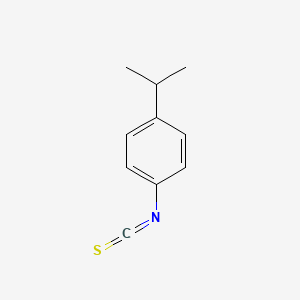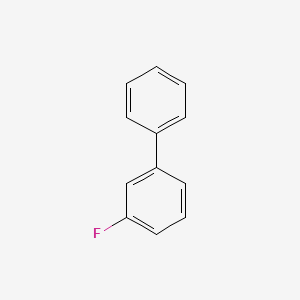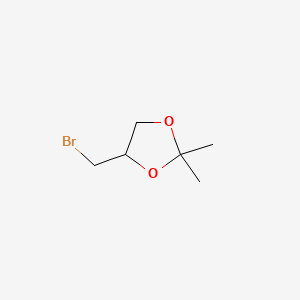
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Vue d'ensemble
Description
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, otherwise known as BMDM, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid that is slightly soluble in water and is used in a variety of chemical reactions, including synthesis, catalysis, and organic reactions. BMDM is a versatile compound that can be used for a variety of purposes in the lab.
Applications De Recherche Scientifique
- Field: Polymer Chemistry
- Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
- Method: The process involves the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . 4-bromomethyl benzoyl chloride is used in the synthesis of the RAFT-macro agent .
- Results: The block copolymers were successfully synthesized, with Mn,GPC values of the copolymers ranging between 24,900 g.mol −1 and 74,100 g.mol −1 .
Synthesis of Block Copolymers
- Field: Organic Chemistry
- Application: Bromomethyl sulfides are used as useful building blocks . For example, (bromomethyl)(phenyl)sulfane, a useful electrophile and precursor to phenylthiomethyl azide .
- Method: A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/ AcOH, has been developed .
- Results: The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemo-tolerant applicability .
- Field: Pharmaceutical Chemistry
- Application: 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these syntheses are not specified in the source .
Bromomethylation of Thiols
Synthesis of Eprosartan
- Field: Organic Chemistry
- Application: After suspending paraformaldehyde in an alcohol, ortho-bromomethylation occurs by passing dried hydrogen bromide through, resulting in high yields of the corresponding bromomethyl ether .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these syntheses are not specified in the source .
- Field: Organic Chemistry
- Application: The product obtained in the first step (4-bromomethylbenzoic acid) is used in the synthesis .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The outcomes of these syntheses are not specified in the source .
Ortho-bromomethylation of Alcohols and Phenols
Synthesis of 4-methoxymethylbenzoic Acid
Propriétés
IUPAC Name |
4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957628 | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
36236-76-7 | |
| Record name | 1,3-Dioxalane, 4-(bromomethyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

